molecular formula C11H14N2O2 B13173127 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13173127
M. Wt: 206.24 g/mol
InChI Key: LPPCPGUYOWJFGP-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of pyridine and pyrrolidine, featuring a hydroxyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under specific conditions. One common method includes:

    Starting Materials: Pyridine-3-carbaldehyde and 3-hydroxy-3-methylpyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction.

    Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl group.

    3-Hydroxy-3-methylpyrrolidine: Lacks the pyridine ring and aldehyde group.

    6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde: Lacks the hydroxyl group.

Uniqueness

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, as well as the hydroxyl and aldehyde functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-11(15)4-5-13(8-11)10-3-2-9(7-14)6-12-10/h2-3,6-7,15H,4-5,8H2,1H3

InChI Key

LPPCPGUYOWJFGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=NC=C(C=C2)C=O)O

Origin of Product

United States

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